![molecular formula C21H17N5O B2891550 (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 882747-54-8](/img/structure/B2891550.png)
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C21H17N5O and its molecular weight is 355.401. The purity is usually 95%.
BenchChem offers high-quality (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of PET Agents for Parkinson's Disease Imaging
The synthesis of HG-10-102-01, a compound with a structurally similar pyrimidinyl and triazolyl methanone framework, was designed for potential PET imaging of the LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps, including a critical O-[11C]methylation, to produce the tracer with high radiochemical yield and purity, highlighting the compound's relevance in neuroimaging and neurological research (Wang et al., 2017).
Antimicrobial Activity
Derivatives of methanone compounds, such as the synthesis and evaluation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, have been investigated for their antimicrobial activity. Elemental analysis, IR, 1H-NMR, and mass spectral data were used to characterize these compounds, some of which showed promising antimicrobial activity (Chaudhari, 2012).
Crystal Structure and DFT Studies
The crystal structure and DFT (Density Functional Theory) studies of new 1,2,4-triazole and triazolidin derivatives, including compounds with a phenylmethanone moiety, have been conducted. These studies provide insights into the molecular configurations and electronic properties of such compounds, aiding in the understanding of their chemical behavior and potential applications in various fields of chemistry (Abosadiya et al., 2018).
Development of Precipitation-Resistant Solution Formulations
Research on developing solution formulations for poorly water-soluble compounds, like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, highlights the importance of solubilized, precipitation-resistant formulations in improving plasma concentrations and dose proportionality in vivo, which is critical for the successful evaluation of new therapeutic agents (Burton et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division , and acetylcholinesterase, a protein pivotal in hydrolyzing acetylcholine .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to impact the bacterial cell division process and the hydrolysis of acetylcholine .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown antimicrobial activity and potential therapeutic options for neurodegeneration .
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[1-[4-(4-methylphenyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-14-3-7-16(8-4-14)18-11-12-22-21(23-18)26-13-19(24-25-26)20(27)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRIFTQPYUUTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N3C=C(N=N3)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.